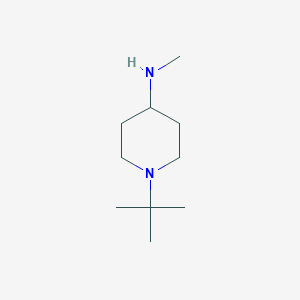

1-tert-butyl-N-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-tert-butyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C10H22N2 . It has a molecular weight of 170.3 . It is also known by the IUPAC name N-butyl-1-methyl-4-piperidinamine . The compound is stored at a temperature between 28°C .

Synthesis Analysis

The synthesis of related compounds such as N-tert-butyl-4-methylpiperid-3-one has been studied . In the series of 3-ketopiperidines, the methyl substituent at 4-C was significantly hindered by the axial attack of the reagent during the isopropylate reduction .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H22N2/c1-3-4-7-11-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 170.3 . It is stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Applications in Asymmetric Synthesis and Catalysis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, showcasing the importance of tertiary butyl groups in asymmetric synthesis. These methodologies offer access to structurally diverse N-heterocycles, including piperidines, which are structurally related to 1-tert-butyl-N-methylpiperidin-4-amine. Such compounds are significant in synthesizing natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Impact and Degradation

Studies on synthetic phenolic antioxidants, which share structural motifs like tert-butyl groups with this compound, highlight the environmental presence, human exposure, and toxicity of such compounds. These insights underline the importance of understanding the environmental fate and potential health implications of tertiary butyl-containing compounds (Liu & Mabury, 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including tertiary butyl amines, through advanced oxidation processes (AOPs) is a significant area of research. AOPs are effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes. This research is crucial for developing technologies to degrade recalcitrant compounds like this compound under various environmental conditions (Bhat & Gogate, 2021).

Bioremediation Perspectives

The bioremediation and natural attenuation of compounds such as MTBE, which shares a tert-butyl group with this compound, demonstrate the potential for microbial degradation of tert-butyl-containing compounds under suitable conditions. This area of research provides valuable insights into the mechanisms and effectiveness of bioremediation strategies for similar compounds (Davis & Erickson, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-tert-butyl-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMLNSGCKZEUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)

![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)

![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)

![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)